Boc-Gln-Pro-OH
Overview
Description
Boc-Gln-Pro-OH, also known as tert-Butoxycarbonyl-L-glutaminyl-L-proline, is a protected dipeptide commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino terminus during peptide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Pro-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction is carried out in an organic solvent like tert-butyl alcohol.
Coupling Reaction: The protected L-glutamine is then coupled with L-proline using a coupling reagent such as di-tert-butyl dicarbonate. The reaction is typically carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified through crystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. Solid-phase peptide synthesis (SPPS) is often used for large-scale production due to its efficiency and ability to automate the elongation reaction .
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-Pro-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid, yielding the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate: Used as a coupling reagent.
Dichloromethane: Commonly used as a solvent in coupling reactions.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptides: Coupling reactions with other amino acids result in longer peptide chains.
Scientific Research Applications
Boc-Gln-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-Gln-Pro-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted side reactions during the synthesis process. The compound can be selectively deprotected to reveal the free amino group, allowing for further peptide bond formation. This selective protection and deprotection enable the precise assembly of amino acid sequences in peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Boc-Glu-OH: tert-Butoxycarbonyl-L-glutamic acid
Boc-Asn-OH: tert-Butoxycarbonyl-L-asparagine
Boc-Gly-OH: tert-Butoxycarbonyl-glycine
Uniqueness
Boc-Gln-Pro-OH is unique due to the presence of both L-glutamine and L-proline residues, which confer specific structural and functional properties. The combination of these amino acids allows for the synthesis of peptides with unique sequences and biological activities. Additionally, the Boc protection provides stability and selectivity during peptide synthesis, making this compound a valuable tool in research and industrial applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)24-14(23)17-9(6-7-11(16)19)12(20)18-8-4-5-10(18)13(21)22/h9-10H,4-8H2,1-3H3,(H2,16,19)(H,17,23)(H,21,22)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKDYFCAXHHKP-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177544 | |
Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-99-0 | |
Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2419-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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